D-Arginine methyl ester hydrochloride D-Arginine methyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 111237-99-1
VCID: VC0178875
InChI: InChI=1S/C7H16N4O2.ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;/h5H,2-4,8H2,1H3,(H4,9,10,11);1H/t5-;/m1./s1
SMILES: COC(=O)C(CCCN=C(N)N)N.Cl
Molecular Formula: C7H17ClN4O2
Molecular Weight: 224.68848

D-Arginine methyl ester hydrochloride

CAS No.: 111237-99-1

Cat. No.: VC0178875

Molecular Formula: C7H17ClN4O2

Molecular Weight: 224.68848

* For research use only. Not for human or veterinary use.

D-Arginine methyl ester hydrochloride - 111237-99-1

Specification

CAS No. 111237-99-1
Molecular Formula C7H17ClN4O2
Molecular Weight 224.68848
IUPAC Name methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride
Standard InChI InChI=1S/C7H16N4O2.ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;/h5H,2-4,8H2,1H3,(H4,9,10,11);1H/t5-;/m1./s1
SMILES COC(=O)C(CCCN=C(N)N)N.Cl

Introduction

Chemical Structure and Properties

D-Arginine methyl ester hydrochloride is derived from the amino acid D-arginine, with the carboxylic acid group converted to a methyl ester and existing in salt form with hydrochloride. The compound appears to exist in two salt forms: monohydrochloride and dihydrochloride.

Molecular Structure and Identification

The molecular structure of D-Arginine methyl ester hydrochloride is characterized by the D-configuration at the alpha carbon, distinguishing it from its L-enantiomer. This stereochemistry is crucial for its biological activities and applications in comparative studies.

Table 1: Identification Parameters of D-Arginine Methyl Ester Hydrochloride Forms

ParameterMonohydrochloride FormDihydrochloride Form
CAS Number111237-99-1 78851-84-0
IUPAC Namemethyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate,dihydrochloride
SynonymsD-Arginine, Methyl ester, Monohydrochloride H-D-Arg-OMe.2HCl, D-Arginine methyl ester dihydrochloride
Parent CompoundD-Arginine methyl ester (CID 7016375) D-Arginine methyl ester

Physical and Chemical Properties

The physical and chemical properties of D-Arginine methyl ester hydrochloride vary slightly depending on whether it exists as a monohydrochloride or dihydrochloride salt.

Table 2: Physical and Chemical Properties of D-Arginine Methyl Ester Hydrochloride

PropertyMonohydrochloride FormDihydrochloride Form
Molecular FormulaC₇H₁₇ClN₄O₂ C₇H₁₈Cl₂N₄O₂
Molecular Weight224.69 g/mol 261.149 g/mol
Exact MassNot specified260.080688
Optical RotationNot specified-21° (C=2.5, MeOH)
PSANot specified114.22000
LogPNot specified2.24520
Storage ConditionNot specified2-8°C

The difference in molecular formulas and weights between the monohydrochloride and dihydrochloride forms reflects the different protonation states of the molecule. The dihydrochloride form contains an additional proton, likely on one of the guanidino nitrogen atoms of the arginine side chain.

Biochemical Significance

D-Arginine methyl ester hydrochloride holds significant importance in biochemical research due to its unique stereochemistry and chemical properties.

Role as an Arginine Derivative

As noted in the research literature, D-Arginine methyl ester hydrochloride is an arginine derivative . Arginine derivatives have been extensively studied for their biological activities and potential applications in various fields of research.

Applications in Scientific Research

D-Arginine methyl ester hydrochloride has several applications in scientific research, particularly in biochemical and pharmacological studies.

Ergogenic Properties

Amino acid derivatives, including arginine derivatives like D-Arginine methyl ester hydrochloride, have been commercially used as ergogenic supplements. These compounds can influence:

  • Secretion of anabolic hormones

  • Supply of fuel during exercise

  • Mental performance during stress-related tasks

  • Prevention of exercise-induced muscle damage

These derivatives are recognized as beneficial ergogenic dietary substances, suggesting potential applications for D-Arginine methyl ester hydrochloride in sports nutrition and performance research .

Pharmacological Studies

While the search results don't provide specific pharmacological applications for D-Arginine methyl ester hydrochloride itself, related D-arginine derivatives are used in various pharmacological studies. For example, similar compounds are employed in:

  • Cardiovascular research, particularly in studies related to blood pressure regulation and vascular function

  • Neuroscience research, exploring the role of nitric oxide in neurotransmission and neuroprotection

  • Drug development studies to evaluate the efficacy of various compounds

  • Immunological research, investigating the modulation of immune responses

Comparison with Related Compounds

To better understand D-Arginine methyl ester hydrochloride, it is helpful to compare it with related compounds that appear in research studies.

Structural Relatives

Table 3: Comparison of D-Arginine Methyl Ester Hydrochloride with Related Compounds

CompoundKey FeaturesResearch Applications
D-Arginine methyl ester hydrochlorideD-configuration, methyl ester, hydrochloride saltErgogenic studies, biochemical research
L-Arginine methyl ester hydrochlorideL-configuration, methyl ester, hydrochloride saltVarious physiological studies, often compared with the D-form
NG-nitro-D-arginine methyl ester (D-NAME)D-configuration with nitro group on guanidino nitrogenControl compound in nitric oxide studies, minimal biological effects compared to L-NAME
NG-nitro-L-arginine methyl ester (L-NAME)L-configuration with nitro group on guanidino nitrogenNitric oxide synthase inhibitor, affects blood pressure, heart rate, and duodenal secretions

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